
3-Bromo-4-(propan-2-yloxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(propan-2-yloxy)oxolane is a chemical compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . It is a clear, colorless liquid with a purity of at least 95% . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-4-(propan-2-yloxy)oxolane typically involves the reaction of 3-bromooxolane with isopropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
3-Bromo-4-(propan-2-yloxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(propan-2-yloxy)oxolane.
Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(propan-2-yloxy)oxolane is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(propan-2-yloxy)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxolane ring structure provides stability and reactivity, allowing the compound to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-(propan-2-yloxy)oxolane can be compared with other similar compounds, such as:
3-Bromo-4-(methoxy)oxolane: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-Chloro-4-(propan-2-yloxy)oxolane: Similar structure but with a chlorine atom instead of a bromine atom.
4-(Propan-2-yloxy)oxolane: Lacks the bromine atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the propan-2-yloxy group, which allows for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H13BrO2 |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
3-bromo-4-propan-2-yloxyoxolane |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)10-7-4-9-3-6(7)8/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
VDRWYWSTOCCOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1COCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


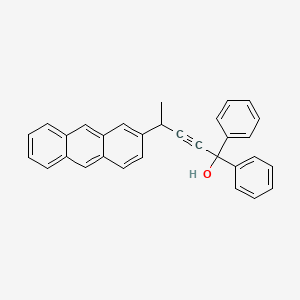
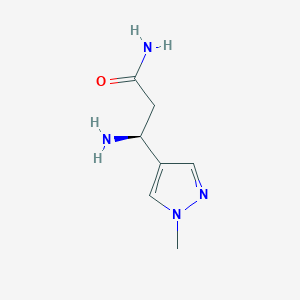
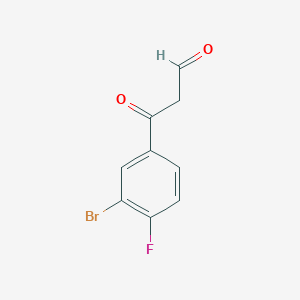


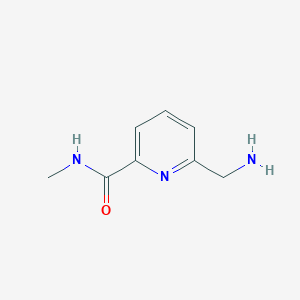
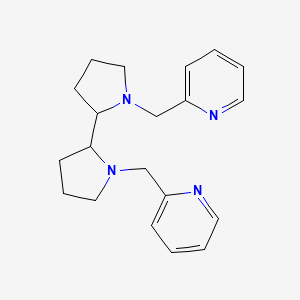
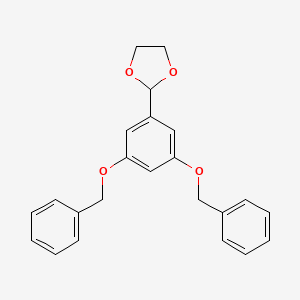




![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)

